molecular formula C19H16Cl2N2O3 B2905563 N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 903300-32-3

N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2905563
CAS No.: 903300-32-3
M. Wt: 391.25
InChI Key: AJCPNSQEWWDDCJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic small molecule characterized by a 3,4-dichlorophenyl group linked via an acetamide bridge to a substituted 1,2-dihydroisoquinolin-5-yloxy moiety. This compound shares structural motifs common in pharmaceuticals and agrochemicals, particularly the dichlorophenyl group, which is known for enhancing lipophilicity and target binding in bioactive molecules .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-23-9-8-13-14(19(23)25)4-3-5-17(13)26-11-18(24)22-12-6-7-15(20)16(21)10-12/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPNSQEWWDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution Patterns
  • N-(4-fluorophenyl) analog (G856-9283): Replacing the 3,4-dichlorophenyl group with a 4-fluorophenyl group reduces molecular weight (340.35 g/mol vs. ~385.2 g/mol for the target compound) and logP (2.68 vs. estimated ~3.5).
  • Propanil (N-(3,4-dichlorophenyl)propanamide): A simpler herbicide with only a propanamide chain attached to the dichlorophenyl group. Propanil lacks the isoquinoline moiety, highlighting the importance of the heterocyclic component in differentiating pharmaceutical vs. herbicidal applications .
Substituted Benzyl Groups
  • N-(3-methylphenyl) analog: In the compound 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide, the dichlorophenyl group is replaced with a 3-methylphenyl group, and the ethyl on the isoquinoline is substituted with a 4-chlorobenzyl group. This modification increases steric hindrance and may reduce membrane permeability compared to the target compound .

Heterocyclic Modifications

Isoquinoline vs. Benzothiazole
  • N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28): Replacing the isoquinoline with a benzothiazole ring introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. This compound showed moderate yield (45%) in synthesis, suggesting differences in stability compared to the target compound .
Pyrazolyl and Triazolyl Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: The isoquinoline is replaced with a pyrazolyl ring. X-ray crystallography revealed three conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid isoquinoline structure in the target compound .

Physicochemical Properties

  • logP and Solubility: The target compound’s logP is estimated to be higher (~3.5) than its 4-fluorophenyl analog (logP = 2.68) due to the dichlorophenyl group’s lipophilicity . Propanil’s simpler structure (logP ~2.9) balances herbicidal activity with environmental mobility, whereas the target compound’s isoquinoline moiety may limit water solubility .
  • Hydrogen-Bonding Capacity: The acetamide group in all analogs serves as a hydrogen-bond donor/acceptor.

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